molecular formula C7H5ClN2S B1265905 2-Amino-5-chlorobenzothiazole CAS No. 20358-00-3

2-Amino-5-chlorobenzothiazole

Cat. No. B1265905
CAS RN: 20358-00-3
M. Wt: 184.65 g/mol
InChI Key: AVVSRALHGMVQQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-chlorobenzothiazole derivatives involves several steps, including reactions with ethyl chloroacetate and KOH, followed by refluxing with hydrazine hydrate to afford hydrazide derivatives. Further reactions lead to the formation of various heterocyclic compounds, showcasing the versatility of 2-Amino-5-chlorobenzothiazole as a precursor for synthesizing a wide range of chemical entities (Al-khazraji, Sadik, & Ahamed, 2023).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorobenzothiazole and its derivatives has been extensively studied using techniques like FT-IR and X-ray diffraction. These studies reveal detailed insights into the molecular salts formed from reactions, highlighting the importance of hydrogen bonding and non-covalent interactions in determining the supramolecular structure of these compounds (Hanif et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-5-chlorobenzothiazole are diverse, ranging from its use in synthesizing new molecular salts with potential applications in various fields to forming cocrystals that exhibit unique hydrogen bonding patterns. These reactions underscore the compound's utility in creating materials with desired chemical and physical properties (Hanif et al., 2020); (Lynch, Nicholls, Smith, Byriel, & Kennard, 1999).

Physical Properties Analysis

The physical properties of 2-Amino-5-chlorobenzothiazole derivatives, including their melting points, solubility, and crystalline structures, are crucial for their application in different fields. These properties are determined through comprehensive studies, including single-crystal X-ray diffraction, which provides insights into the molecular arrangements and interactions within these compounds.

Chemical Properties Analysis

The chemical properties of 2-Amino-5-chlorobenzothiazole, such as reactivity with various chemical agents, formation of molecular salts, and ability to participate in cocrystal formation, are fundamental to its application in synthesizing a wide range of chemical products. Theoretical studies and experimental findings contribute to a deeper understanding of its chemical behavior and potential applications in creating new materials with specific properties.

Scientific Research Applications

Application 1: Antifungal Activity

  • Summary of the Application : 2-Amino-5-chlorobenzothiazole derivatives were synthesized and tested for their antifungal activity against Candida glabrata and Aspergillus niger .
  • Methods of Application or Experimental Procedures : The compounds were formed through the reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate and KOH, which gave an ester derivative, followed by refluxing the compound with hydrazine hydrate to afford a hydrazide derivative .
  • Results or Outcomes : The results revealed that some compounds showed good measurable activity comparing with fluconazole as a standard drug .

Application 2: Anticancer and Antiinflammatory Agents

  • Summary of the Application : Novel benzothiazole derivatives were synthesized and evaluated for their potential as anticancer and antiinflammatory agents .
  • Methods of Application or Experimental Procedures : The compounds were characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS) and high performance liquid chromatography (HPLC). The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
  • Results or Outcomes : The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

Application 3: Bioorthogonal Ligation and Bioluminescent Imaging

  • Summary of the Application : 2-Amino-5-chlorobenzothiazole is used as a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
  • Methods of Application or Experimental Procedures : The compound is synthesized in a straightforward, practical, and readily scalable manner .
  • Results or Outcomes : The synthesized compound is used as an intermediate in the development of chemical probes .

Application 4: Synthesis of Biologically Active Derivatives

  • Summary of the Application : 2-Amino-5-chlorobenzothiazole is used in the synthesis of biologically active derivatives .
  • Methods of Application or Experimental Procedures : The compound is used as a reactant or a reaction intermediate for affording various fused heterocycles .
  • Results or Outcomes : The synthesized derivatives have multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

Application 5: Synthesis of 2-Arylbenzothiazole

  • Summary of the Application : 2-Amino-5-chlorobenzothiazole is used in the synthesis of 2-arylbenzothiazole, which is a versatile scaffold in pharmaceutical chemistry .
  • Methods of Application or Experimental Procedures : The compound is synthesized using 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na2S2O5 as a catalyst .
  • Results or Outcomes : The synthesized 2-arylbenzothiazole derivatives have enormous biological applications , such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Application 6: Synthesis of Biologically Active and Industrially Demanded Compounds

  • Summary of the Application : 2-Amino-5-chlorobenzothiazole is used in the synthesis of biologically active and industrially demanded compounds .
  • Methods of Application or Experimental Procedures : The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .
  • Results or Outcomes : The synthesized compounds based on the C-2-substituted benzothiazole derivatives have high biological and pharmacological activity .

Safety And Hazards

2-Amino-5-chlorobenzothiazole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzothiazoles, including 2-Amino-5-chlorobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have been the subject of significant research due to their unique physical and chemical properties, as well as potential applications in fields ranging from materials science to pharmaceutical chemistry. Future research may focus on the development of targeted synthesis of benzothiazole analogs and the exploration of their biological activities .

properties

IUPAC Name

5-chloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVSRALHGMVQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174271
Record name 5-Chloro-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorobenzothiazole

CAS RN

20358-00-3
Record name 5-Chloro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-benzothiazolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20358-00-3
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Record name 5-Chloro-2-benzothiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-BENZOTHIAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LL9WL723B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SIC AL-Khazraji, WM Sadik… - Baghdad Science …, 2023 - bsj.uobaghdad.edu.iq
… Nine new compounds of 2-amino-5-chlorobenzothiazole derivatives were synthesized. These new compounds were formed through the reaction of 2-amino-5-chlorobenzothiazole 1 …
Number of citations: 2 bsj.uobaghdad.edu.iq
A Stella, K Segers, S De Jonghe… - Chemistry & …, 2011 - Wiley Online Library
… 2-Amino-5-chlorobenzothiazole is not commercially available. Therefore, 5-chloro2-(3-oxopyrazol-2-yl)benzothiazole derivatives (=2-(5-chlorobenzothiazol-2-yl)-1,2dihydro-3H-pyrazol-…
Number of citations: 13 onlinelibrary.wiley.com
J Dong, J Hu, X Liu, S Sun, L Bao, M Jia… - The Journal of Organic …, 2022 - ACS Publications
… cascade, 2-iodobenzothiazole 2a and 2-amino-5-chlorobenzothiazole 4e were prepared on a gram … 2-Amino-5-chlorobenzothiazole 4e was obtained in 81% yield (1.1 g) when treating …
Number of citations: 2 pubs.acs.org
NK MJ, R Ramu, M Al-Ghorbani, SA Khanum - Journal of Molecular …, 2023 - Elsevier
A series of benzothiazole bearing pyrazole derivatives (6a-j) were synthesized via mechanochemical synthesis through hand grinding using pestle and mortar, and their xanthine …
Number of citations: 0 www.sciencedirect.com
HX He, W Yang, DM Du - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
… When the aza-Henry reaction with 2-amino-5-chlorobenzothiazole, 2-methoxybenzaldehyde, and nitromethane was performed in toluene in the presence of 5 mol% catalyst III at 60 C …
Number of citations: 55 onlinelibrary.wiley.com
K Yoshikawa, A Yokomizo, H Naito, N Haginoya… - Bioorganic & medicinal …, 2009 - Elsevier
A series of cis-1,2-diaminocyclohexane derivatives were synthesized with the aim of optimizing previously disclosed factor Xa (fXa) inhibitors. The exploration of 5–6 fused rings as …
Number of citations: 38 www.sciencedirect.com
A Ghosh, S Kolle, DS Barak, R Kant, S Batra - ACS omega, 2019 - ACS Publications
… The reactions of 5-aminoindole (9i), 2-aminopyridine (9j), and 2-amino-5-chlorobenzothiazole (9k) also did not afford the respective 4CR products, but 7aaa was isolated in 56–61% …
Number of citations: 9 pubs.acs.org
Z Liang - 2023 - theses.lib.polyu.edu.hk
The increasing antimicrobial resistance has become a global concern as a threat to human health and a burden to the healthcare system. To deal with this problem, a logical solution is …
Number of citations: 0 theses.lib.polyu.edu.hk
高橋酉蔵, 岡田寿太郎, 山本泰男 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
In order to examine the analgesic activity, 2-(2-dimethylaminoacylamido) benzothiazoles (III) were synthesized by the application of 2-bromoacyl bromide to 6-alkoxyor 4 (5, or 6)-chloro-…
Number of citations: 3 www.jstage.jst.go.jp

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